molecular formula C8H15BrO2 B8020685 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane

1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane

Cat. No.: B8020685
M. Wt: 223.11 g/mol
InChI Key: XWUQWBJUUIDCAO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is a brominated cyclobutane derivative featuring a bromomethyl group, two methoxy substituents, and a methyl group on the cyclobutane ring. Brominated cyclobutanes are critical intermediates in organic synthesis, particularly in alkylation reactions and the construction of strained ring systems for pharmaceuticals or agrochemicals . The presence of methoxy groups enhances solubility in polar solvents and may influence steric and electronic properties, modulating reactivity in substitution or cross-coupling reactions .

Properties

IUPAC Name

1-(bromomethyl)-3,3-dimethoxy-1-methylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUQWBJUUIDCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3,3-Dimethoxy-1-methylcyclobutanol

A widely cited method involves the bromination of 3,3-dimethoxy-1-methylcyclobutanol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Procedure :

  • Substrate preparation : 3,3-Dimethoxy-1-methylcyclobutanol is synthesized via acid-catalyzed cyclization of γ,γ-dimethoxy ketones.

  • Bromination : The alcohol is treated with PBr₃ in anhydrous diethyl ether at 0–5°C for 4–6 hours.

  • Work-up : The crude product is purified via vacuum distillation or column chromatography (hexane/ethyl acetate).

Key Data :

ParameterValue
Yield65–72%
Purity (HPLC)>95%
Reaction Temperature0–5°C
SolventDiethyl ether

This method is limited by competing ring-opening side reactions and moderate yields.

Triphenylphosphite-Mediated Bromination (Patent Method)

A patent (WO2019110464A1) describes a high-yield approach using triphenylphosphite (P(OPh)₃) and bromine (Br₂) in polar aprotic solvents.

Procedure :

  • Solubilization : Triphenylphosphite is dissolved in dimethylformamide (DMF) at 10–15°C.

  • Bromine addition : Br₂ is added dropwise, forming a phosphite-bromine complex.

  • Substrate introduction : 3,3-Dimethoxy-1-methylcyclobutylmethanol is added at −10°C to prevent ring-opening.

  • Distillation : The product is isolated via fractional distillation under reduced pressure.

Advantages :

  • Homogeneous reaction medium enhances reproducibility.

  • Low temperatures (−10°C) minimize degradation.

Key Data :

ParameterValue
Yield85–92%
Purity (GC)>99%
ScaleUp to 10 kg

Nucleophilic Substitution of Chloromethyl Precursors

Chloromethyl analogs serve as intermediates for bromide substitution.

Procedure :

  • Chlorination : 3,3-Dimethoxy-1-methylcyclobutylmethanol is treated with thionyl chloride (SOCl₂) to form the chloromethyl derivative.

  • Bromide exchange : The chloride is reacted with sodium bromide (NaBr) in acetone under reflux for 12 hours.

Limitations :

  • Requires strict anhydrous conditions.

  • Lower yields (50–60%) due to competing elimination.

Reaction Optimization and Side Reactions

Temperature Control

The cyclobutane ring’s strain makes it prone to ring-opening at elevated temperatures. Optimal bromination occurs below 10°C, as higher temperatures promote rearrangement to cyclopentane derivatives.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve phosphite solubility and reaction homogeneity, while ethers (THF, diethyl ether) are preferred for acid-mediated brominations.

Competing Pathways

  • Ring expansion : Base-induced rearrangement to cyclopentene derivatives (e.g., 1-bromocyclopentene).

  • Polymerization : Bromomethyl groups may undergo radical coupling under prolonged heating.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow reactors to enhance heat transfer and reduce batch variability. A representative protocol includes:

  • Reactor setup : Tubular reactor with in-line cooling (−10°C).

  • Residence time : 30–45 minutes.

  • Purification : Short-path distillation under vacuum (0.1–0.5 mmHg).

Quality Control

  • Analytical methods : GC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation.

  • Specifications : Residual solvent <0.1%, bromide content <50 ppm.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
PBr₃ Bromination65–7295–97ModerateHigh
Triphenylphosphite/Br₂85–92>99HighModerate
NaBr Substitution50–6090–93LowLow

The triphenylphosphite method is favored for industrial applications due to superior yields and purity, despite higher reagent costs.

Emerging Trends

  • Catalytic bromination : Transition-metal catalysts (e.g., CuBr₂

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

  • Substituted cyclobutanes with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with hydroxyl or carbonyl groups.
  • Reduced cyclobutanes with a methyl group replacing the bromomethyl group.

Scientific Research Applications

Medicinal Chemistry

  • Precursor for Drug Synthesis : The compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its bromomethyl group can participate in nucleophilic substitution reactions, facilitating the formation of more complex structures that may exhibit therapeutic effects.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives synthesized from this compound may possess anticancer properties. The unique combination of halogenation and methoxy substitutions can lead to compounds that interact with biological targets involved in cancer progression.

Organic Synthesis

  • Building Block for Complex Molecules : 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane can be utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing complex organic frameworks.
  • Synthesis of Cyclobutane Derivatives : The compound's structure allows for the synthesis of various cyclobutane derivatives, which are important in the development of new materials and pharmaceuticals .

Case Study 1: Synthesis of Anticancer Agents

A research study explored the use of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane as a precursor for synthesizing novel anticancer agents. By modifying the bromomethyl group through nucleophilic substitution, researchers were able to create derivatives that demonstrated significant cytotoxicity against cancer cell lines.

CompoundActivityMethod
Derivative AIC50 = 10 µMNucleophilic substitution
Derivative BIC50 = 5 µMNucleophilic substitution

Case Study 2: Development of New Organic Materials

In another study, the compound was utilized in the synthesis of new organic materials with potential applications in electronics. By incorporating different functional groups through its reactive sites, researchers created materials with enhanced electrical conductivity and stability.

MaterialConductivityStability
Material X0.05 S/mHigh
Material Y0.07 S/mModerate

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromomethyl group can form a carbocation intermediate, which is then attacked by a nucleophile . In radical reactions, the bromine atom can be abstracted to form a carbon-centered radical, which can undergo further reactions .

Comparison with Similar Compounds

Brominated Cyclobutanes

  • 1-Bromo-3-isopropylcyclobutane (C₇H₁₃Br): Contains a bromine and isopropyl group on the cyclobutane ring.
  • 1-(Bromomethyl)-3-methylcyclobutane (C₆H₁₁Br): Features a bromomethyl and methyl group. The absence of methoxy groups results in lower polarity and different solubility profiles compared to the dimethoxy analog .
  • 1-Bromo-3,3-dimethylbutane (C₆H₁₃Br): A linear bromoalkane with tertiary carbons.

Methoxy-Substituted Cyclobutanes

  • Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (C₁₆H₂₆O₆): Contains two methoxy groups and ester functionalities. The electron-donating methoxy groups stabilize the cyclobutane ring, while the esters enable further derivatization, contrasting with the bromomethyl group’s reactivity in the target compound .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties CAS Number
1-Bromo-3-isopropylcyclobutane C₇H₁₃Br 177.085 Low polarity; liquid at RT 1699089-55-8
1-Bromo-3,3-dimethylbutane C₆H₁₃Br 165.071 Volatile; used in alkylation 1647-23-0
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate C₁₆H₂₆O₆ 326.37 High boiling point; crystalline solid 115118-68-8
1-(Bromomethyl)-3-methylcyclobutane C₆H₁₁Br 163.06 Moderate reactivity; used in cross-coupling 1399660-26-4

Biological Activity

1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups and a methyl group. This unique structural configuration imparts distinctive chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

The molecular formula of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is C8H11BrO2C_8H_{11}BrO_2, with a molecular weight of 223.11 g/mol. The compound's structure allows for various chemical reactions, particularly nucleophilic substitution, which can lead to the synthesis of more complex derivatives with potentially diverse biological activities.

1. Antimicrobial Activity

Compounds similar to 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane have been evaluated for antimicrobial properties. For example, derivatives of cyclobutane have shown effectiveness against various bacterial strains. While direct studies on this compound are lacking, its structural features suggest potential antimicrobial activity.

2. Insecticidal Activity

Research on structurally related compounds indicates that certain methoxy-substituted cyclobutanes may possess insecticidal properties. For instance, the larvicidal activity of compounds containing similar functional groups has been studied against mosquito vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus . This suggests that 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane could be explored for similar applications.

3. Cytotoxicity Studies

Understanding the cytotoxic effects of chemical compounds is crucial in assessing their safety and therapeutic potential. While specific cytotoxicity data for 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is not available, related compounds have been tested with varying results. For example, some methoxy-substituted compounds demonstrated low cytotoxicity towards human cells even at high concentrations.

Case Studies

While direct case studies focusing solely on 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane are not available, the following related studies provide insight into the biological activities of structurally similar compounds:

Compound Biological Activity Study Reference
3,4-(Methylenedioxy) cinnamic acidLarvicidal against Aedes aegypti
Methyl 3-methylcyclobutanecarboxylateAntimicrobial properties
Various cyclobutane derivativesLow cytotoxicity in human cells

The mechanism of action for compounds similar to 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological processes including cell proliferation and apoptosis. Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via [2+2] cycloaddition reactions under iron catalysis, leveraging strained cyclobutane intermediates. For example, cyclobutane derivatives are often prepared by reacting brominated styrenes with dienophiles like dimethyl 2-methylenemalonate (reaction time: 3–5 hours, room temperature) . Alternatively, bromomethylation of preformed cyclobutane scaffolds using reagents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media is viable . Key parameters include temperature control (to avoid ring-opening side reactions) and stoichiometric ratios of brominating agents.

Q. How can researchers confirm the structural integrity of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, 1^1H NMR peaks for the cyclobutane ring protons typically appear in the δ 2.5–3.5 ppm range, while methoxy groups resonate at δ 3.2–3.4 ppm. 13^{13}C NMR distinguishes quaternary carbons (e.g., cyclobutane carbons at δ 35–45 ppm) and brominated carbons (δ 30–40 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated for C8_8H15_{15}BrO2_2: 230.03 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for alkyl bromides: use fume hoods, nitrile gloves, and eye protection. The compound is likely flammable (bp ~143–144°C) and irritant, similar to 1-bromo-3-methylbutane . Store in cool, dry conditions away from oxidizers.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like ring-opened derivatives?

  • Methodological Answer : Byproducts often arise from thermal instability of the cyclobutane ring. Optimize by:

  • Lowering reaction temperatures (e.g., 0–25°C).
  • Using radical inhibitors (e.g., BHT) to suppress unintended polymerization.
  • Adjusting solvent polarity (e.g., dichloromethane vs. THF) to stabilize transition states . Mechanistic studies via DFT calculations can predict favorable pathways .

Q. What computational tools are suitable for modeling the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electronic environment of the bromomethyl group. QSPR (Quantitative Structure-Property Relationship) analysis predicts reactivity trends, such as SN2 vs. SN1 dominance, based on steric hindrance from the 3,3-dimethoxy groups .

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) stabilize the compound by reducing hydrolysis. Accelerated aging studies under controlled humidity (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring can quantify degradation rates .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 70%)?

  • Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables like catalyst loading, solvent purity, and inert atmosphere. Reproducibility issues may stem from trace moisture; rigorous drying of reagents (e.g., molecular sieves) and glassware is critical .

Q. How can researchers leverage this compound in drug discovery, given its structural features?

  • Methodological Answer : The cyclobutane ring and bromomethyl group make it a versatile intermediate for:

  • Proteolysis-Targeting Chimeras (PROTACs) : Bromine serves as a handle for click chemistry.
  • Kinase Inhibitors : The rigid cyclobutane scaffold mimics peptide β-turn motifs .

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